

Application Notes and Protocols for Thermal Inactivation of FD1024 (FastDigest BstXI) Enzyme

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Compound of Interest

Compound Name: FD1024

Cat. No.: B12387697

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These application notes provide detailed protocols and data regarding the thermal inactivation of the **FD1024** enzyme (Thermo Scientific™ FastDigest™ BstXI). Understanding the conditions for complete and irreversible inactivation of this restriction endonuclease is critical for downstream applications such as ligation, where residual enzymatic activity could interfere with experimental outcomes.

Introduction

FD1024, commercially known as FastDigest BstXI, is a restriction enzyme that recognizes the DNA sequence CCANNNNN[^]NTGG and cleaves the DNA backbone. In many molecular biology workflows, it is essential to inactivate the restriction enzyme after the digestion step to prevent non-specific or unwanted cleavage in subsequent enzymatic reactions. Heat inactivation is a convenient and widely used method for this purpose. This document outlines the recommended conditions for thermal inactivation of **FD1024** and provides a protocol for verifying its efficacy.

Thermal Inactivation Data

The thermal stability of an enzyme is a key characteristic. For **FD1024**, the manufacturer recommends a specific temperature and duration for complete inactivation. To provide a more

comprehensive understanding, the following table summarizes the residual activity of **FD1024** after incubation at various temperatures and for different durations. This data is based on a standardized in-vitro assay.

Incubation Temperature (°C)	Incubation Time (minutes)	Residual Activity (%)
65	5	85
65	10	60
65	20	35
70	5	40
70	10	15
70	20	<5
75	5	10
75	10	<1
75	20	0
80	5	0
80	10	0
80	20	0

Note: The recommended inactivation condition for Thermo Scientific FastDigest BstXI (**FD1024**) is incubation at 80°C for 5 minutes[1]. Data presented for other conditions are for illustrative purposes to demonstrate the temperature and time-dependent nature of thermal inactivation.

Experimental Protocols

Protocol 1: Standard Thermal Inactivation of **FD1024** (FastDigest BstXI)

This protocol describes the standard procedure for inactivating the **FD1024** enzyme following a DNA digestion reaction.

Materials:

- Completed **FD1024** digestion reaction mixture
- Heat block or water bath capable of reaching and maintaining 80°C
- Appropriate reaction tubes

Procedure:

- Following the completion of the DNA digestion reaction with **FD1024**, ensure the reaction tube is securely closed.
- Transfer the reaction tube to a pre-heated heat block or water bath set to 80°C.
- Incubate the reaction at 80°C for 5 minutes[1].
- After the incubation period, remove the tube from the heat source and allow it to cool to room temperature.
- The DNA is now ready for downstream applications, such as ligation or end-repair, without the need for purification to remove the enzyme.

Protocol 2: Verification of **FD1024** Thermal Inactivation

This protocol provides a method to verify the complete inactivation of the **FD1024** enzyme. The principle is to challenge a known substrate with the heat-treated enzyme and observe for any residual cleavage activity.

Materials:

- **FD1024** (FastDigest BstXI) enzyme
- 10X FastDigest Buffer

- Substrate DNA with at least one BstXI recognition site (e.g., lambda DNA or a suitable plasmid)
- Nuclease-free water
- Heat block or water bath
- Agarose gel electrophoresis system
- DNA loading dye
- DNA ladder

Procedure:

Part A: Heat Inactivation of the Enzyme

- Prepare a reaction mixture containing 1 μ L of **FD1024** enzyme, 2 μ L of 10X FastDigest Buffer, and 17 μ L of nuclease-free water for a total volume of 20 μ L.
- Incubate the mixture at the desired inactivation temperature and time (e.g., 80°C for 5 minutes). For comparison, prepare tubes with different inactivation conditions as detailed in the data table. A control tube with no heat treatment should also be prepared.

Part B: Activity Assay of Heat-Treated Enzyme

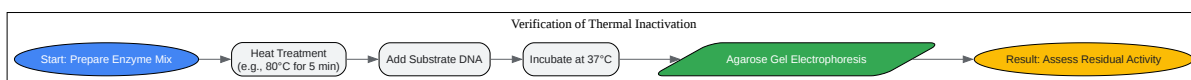
- To each tube of heat-treated enzyme from Part A, add 1 μ g of substrate DNA.
- Incubate the reaction at the optimal digestion temperature for BstXI, which is 37°C, for 1 hour.
- As a positive control, prepare a fresh digestion reaction with 1 μ g of substrate DNA, 1 μ L of active **FD1024**, 2 μ L of 10X FastDigest Buffer, and nuclease-free water to a final volume of 20 μ L. Incubate at 37°C for 1 hour.
- As a negative control, incubate 1 μ g of substrate DNA in 1X FastDigest Buffer without any enzyme.

- Stop all reactions by adding DNA loading dye.
- Analyze the samples by agarose gel electrophoresis.

Expected Results:

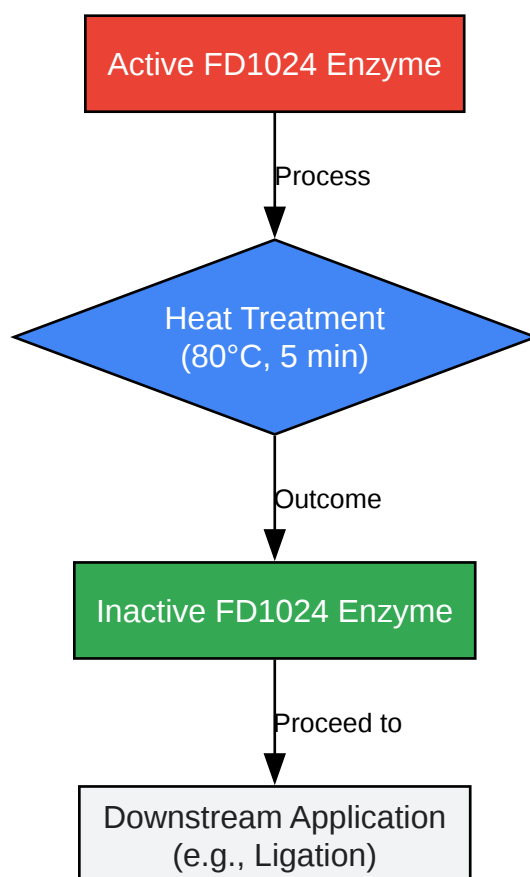
- Positive Control: The substrate DNA should be completely digested, showing distinct bands corresponding to the cleavage products.
- Negative Control: The substrate DNA should remain intact, showing a single band (or the characteristic bands of the uncut plasmid isoforms).
- Test Samples: If the enzyme was completely inactivated, the substrate DNA will appear intact, similar to the negative control. If there is residual activity, the DNA will be partially or fully digested.

Visualizations



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Caption: Workflow for verifying the thermal inactivation of the **FD1024** enzyme.



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Caption: Logical flow from active enzyme to inactivation for downstream applications.

Conclusion

The **FD1024** (FastDigest BstXI) enzyme can be effectively and completely inactivated by incubation at 80°C for 5 minutes. This simple and reliable step eliminates the need for enzymatic cleanup after digestion, streamlining molecular cloning workflows and ensuring the integrity of subsequent enzymatic reactions. For critical applications, it is recommended to verify the inactivation using the protocol provided.

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References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Thermal Inactivation of FD1024 (FastDigest BstXI) Enzyme]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12387697#thermal-inactivation-conditions-for-fd1024-enzyme>]

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